![molecular formula C13H21NO2 B1490820 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid CAS No. 2098102-60-2](/img/structure/B1490820.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid
Overview
Description
“4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H21NO2. The molecular weight is 223.31 g/mol. Further details about the molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available sources, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Scientific Research Applications
Synthesis of Enantiopure Analogues and Derivatives
The compound and its analogues have been synthesized for various scientific purposes. For instance, enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, were synthesized using a Diels–Alder reaction, showcasing their potential in generating pharmacologically relevant compounds (Avenoza et al., 2002). Similarly, practical syntheses of various 2-azabicyclo analogues have been reported, highlighting their utility in creating conformationally restricted compounds that could serve as scaffolds in drug development (Radchenko et al., 2009).
Generation of Neuronal Nicotinic Receptor Ligands
Bicyclic tertiary α-amino acids, including 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, have been synthesized for the generation of neuronal nicotinic receptor ligands. These compounds are crucial for exploring new treatments for neurological conditions, demonstrating the relevance of this chemical scaffold in neuroscience research (Strachan et al., 2006).
Development of Peptidomimetics
The stereoselective synthesis of novel rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, facilitates the design of peptidomimetics. These compounds are invaluable for medicinal chemistry, allowing researchers to mimic peptide structures and functions, potentially leading to new therapeutic agents (Grygorenko et al., 2006).
Formal Synthesis of Pharmacologically Active Compounds
Research has also focused on the asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications in the formal synthesis of pharmacologically active compounds such as (+)-epibatidine, highlighting the compound’s role in synthesizing biologically active molecules (Avenoza et al., 1999).
Biochemical Analysis
Biochemical Properties
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are crucial enzymes in cellular signaling pathways . These interactions are essential for regulating various cellular processes, including cell division and metabolism.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PP1 and PP2A enzymes affects the phosphorylation state of various proteins, thereby altering cell signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for PP1 and PP2A enzymes, preventing them from dephosphorylating their target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter various cellular processes, including gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PP1 and PP2A enzymes affects the phosphorylation state of metabolic enzymes, thereby altering metabolic pathways . These changes can lead to variations in metabolite levels and overall metabolic activity within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical activity.
properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h9-12H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFUIHLHNNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)
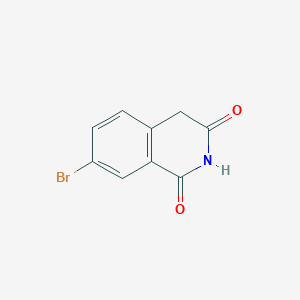
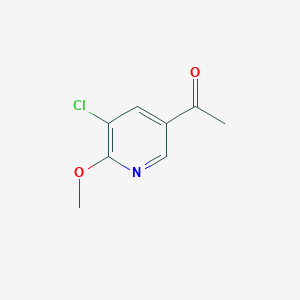
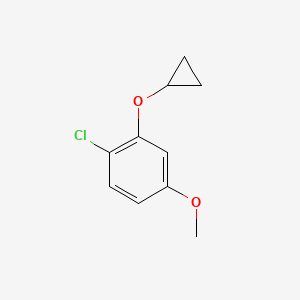
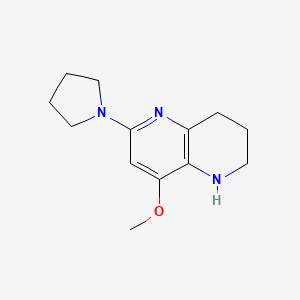
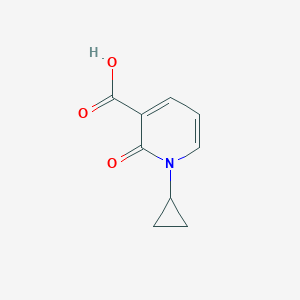

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)